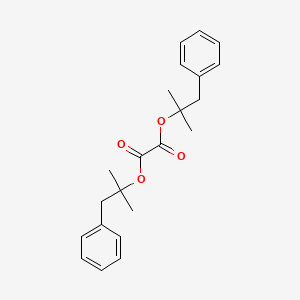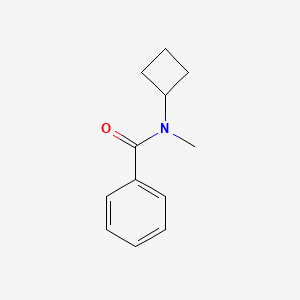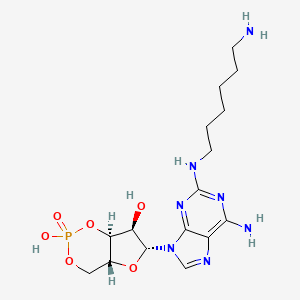
2-AHA-cAMP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Aminohexylamino)adenosine-3’,5’-cyclic monophosphate, commonly known as 2-AHA-cAMP, is an analogue of the natural signal molecule cyclic adenosine monophosphate (cAMP). This compound is characterized by the replacement of a hydrogen atom in position 2 of the nucleobase with an aminohexylamino group. This compound is known for its role as an activator of cAMP-dependent protein kinase, making it a valuable tool in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AHA-cAMP involves the modification of the natural cAMP moleculeThis is typically achieved through a series of chemical reactions that include protection and deprotection steps to ensure the selective modification of the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale purification techniques such as chromatography to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-AHA-cAMP undergoes various chemical reactions, including:
Oxidation: The aminohexylamino group can be oxidized under specific conditions.
Substitution: The aminohexylamino group can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminohexylamino group can lead to the formation of various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-AHA-cAMP has a wide range of applications in scientific research, including:
Chemistry: Used as a tool for studying cAMP-dependent protein kinases and other cAMP-responsive proteins.
Biology: Employed in affinity chromatography for the purification of cAMP-binding proteins.
Medicine: Investigated for its potential therapeutic applications due to its ability to modulate cAMP-dependent signaling pathways.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Mechanism of Action
2-AHA-cAMP exerts its effects by activating cAMP-dependent protein kinases. The aminohexylamino group allows for the selective binding of the compound to the active site of the kinase, leading to the activation of downstream signaling pathways. This activation results in the phosphorylation of target proteins, which in turn modulates various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Sp-2-AHA-cAMPS: A phosphorothioate analogue of 2-AHA-cAMP with similar properties but enhanced stability against phosphodiesterases.
Rp-2-AHA-cAMPS: Another phosphorothioate analogue with antagonist properties, used for studying cAMP-dependent signaling pathways.
Uniqueness
This compound is unique due to its specific modification at position 2 of the nucleobase, which allows for selective activation of cAMP-dependent protein kinases. This selective activation makes it a valuable tool for studying the intricate details of cAMP-dependent signaling pathways and for developing targeted therapeutic strategies .
Properties
Molecular Formula |
C16H26N7O6P |
|---|---|
Molecular Weight |
443.40 g/mol |
IUPAC Name |
(4aR,6R,7R,7aS)-6-[6-amino-2-(6-aminohexylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C16H26N7O6P/c17-5-3-1-2-4-6-19-16-21-13(18)10-14(22-16)23(8-20-10)15-11(24)12-9(28-15)7-27-30(25,26)29-12/h8-9,11-12,15,24H,1-7,17H2,(H,25,26)(H3,18,19,21,22)/t9-,11-,12-,15-/m1/s1 |
InChI Key |
RGMLRJHDNMCVGX-SDBHATRESA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=C(N=C43)NCCCCCCN)N)O)OP(=O)(O1)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=C(N=C43)NCCCCCCN)N)O)OP(=O)(O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



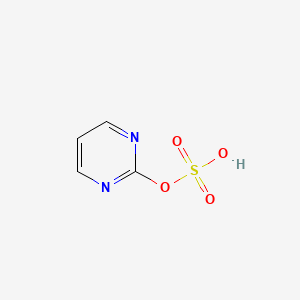

![3-(2-hydroxyethyl)-2-methyl-8H-pyrido[1,2-a]pyrimidine-4,9-dione](/img/structure/B13817683.png)
![4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13817689.png)
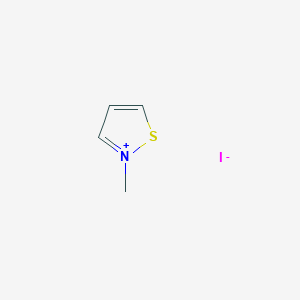

![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-16-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13817720.png)
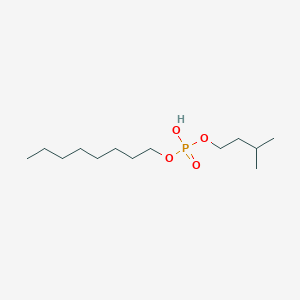
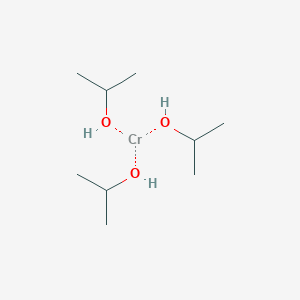
![bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B13817737.png)
